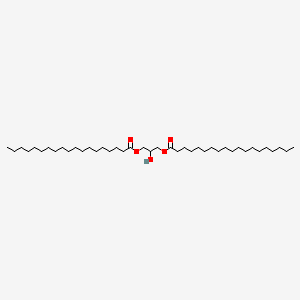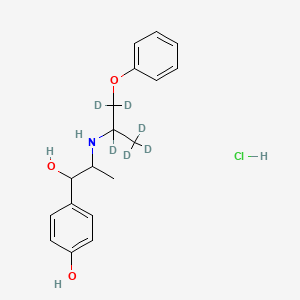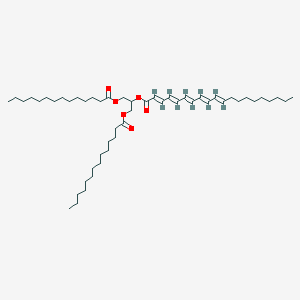
Z-YVADLD-FMK (trifluoroacetate salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-YVADLD-FMK (trifluoroacetate salt) is a peptide-based compound that contains the amino acid sequence tyrosyl-valyl-alaninamide-aspartyl-leucyl-aspartyl. This compound is known for its role as a specific inhibitor of caspase-1 and caspase-4, enzymes involved in the process of programmed cell death, or apoptosis . The compound is often used in scientific research to study cell death mechanisms and related pathways.
Métodos De Preparación
The synthesis of Z-YVADLD-FMK (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added stepwise, with each addition followed by deprotection and washing steps to ensure the purity of the growing peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial production methods for Z-YVADLD-FMK (trifluoroacetate salt) typically involve large-scale SPPS, which allows for the efficient and high-yield synthesis of the compound. The reaction conditions are carefully controlled to maintain the integrity of the peptide and to prevent side reactions that could compromise the purity of the final product.
Análisis De Reacciones Químicas
Z-YVADLD-FMK (trifluoroacetate salt) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can be used to modify the peptide, often resulting in the reduction of disulfide bonds within the peptide structure.
Substitution: The compound can undergo substitution reactions, where specific amino acid residues are replaced with other residues to study the effects on caspase inhibition.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are typically modified peptides with altered biological activity .
Aplicaciones Científicas De Investigación
Z-YVADLD-FMK (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of peptides.
Biology: Employed in research on apoptosis and cell death mechanisms, particularly in the context of caspase-1 and caspase-4 inhibition.
Medicine: Investigated for its potential therapeutic applications in diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Z-YVADLD-FMK (trifluoroacetate salt) involves the inhibition of caspase-1 and caspase-4. These enzymes are responsible for the cleavage of specific substrates during apoptosis. By binding to the active site of these caspases, Z-YVADLD-FMK (trifluoroacetate salt) prevents the cleavage of substrates, thereby inhibiting the apoptotic process. This inhibition is crucial for studying the role of caspases in cell death and for developing potential therapeutic strategies targeting these enzymes .
Comparación Con Compuestos Similares
Z-YVADLD-FMK (trifluoroacetate salt) can be compared with other caspase inhibitors, such as Z-VAD-FMK and Z-DEVD-FMK. While all these compounds inhibit caspases, Z-YVADLD-FMK (trifluoroacetate salt) is unique in its specificity for caspase-1 and caspase-4. This specificity makes it particularly valuable for studying the roles of these specific caspases in apoptosis and related processes .
Similar compounds include:
Z-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases.
Z-DEVD-FMK: An inhibitor specific for caspase-3 and caspase-7.
Z-FA-FMK: An inhibitor that targets cathepsins, another family of proteases involved in cell death.
Propiedades
IUPAC Name |
5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22?,23-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKCONTYDRPRE-CUEUXKTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37FN4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)



![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)



![4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B10799287.png)





